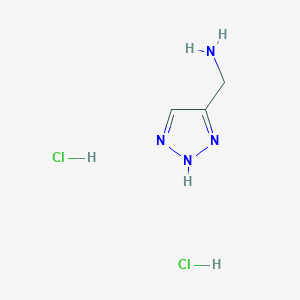
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related triazolyl methanamine derivatives involves 1,3-dipolar cycloaddition reactions, which are fundamental to constructing the triazolyl framework. For instance, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine highlights the use of this cycloaddition approach, utilizing azidomethyl and dibenzylprop-2-yn-1-amine precursors to achieve high yields of the target compound. This methodology reflects the broader synthetic strategies employed in generating (1H-1,2,3-triazol-4-yl)methanamine derivatives (Aouine, El Hallaoui, & Alami, 2014).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Research has shown the synthesis of derivatives such as N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, using 1,3-dipolar cycloaddition reactions. These derivatives are characterized using NMR spectroscopy, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activities : Studies have explored the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, evaluating their antibacterial and antifungal activities. These compounds have demonstrated moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Bi-functional Surfactants : Amphiphilic tris(triazolyl)amines have been investigated as bi-functional surfactants in copper-catalyzed aerobic oxidations of alcohols in water. These surfactants show promise in enhancing catalytic efficiency (Nakarajouyphon et al., 2022).
Computational and Theoretical Studies
Interaction Mechanism Analysis : Computational studies have explored the interaction mechanisms of triazolyl substituted tetrahydrobenzofuran derivatives with H+,K+-ATPase at different pH levels. This research aids in understanding the binding and inhibition activities of these compounds, offering insights for the design of novel inhibitors (Luo et al., 2015).
Catalytic Activity in Ruthenium Complexes : Novel ruthenium complexes bearing tridentate ligands, including those with triazolyl methanamine, have been synthesized. These complexes show excellent activity and selectivity in hydrogenation processes, indicating potential in various catalytic applications (Sole et al., 2019).
Miscellaneous Applications
Anticancer Agents Development : Research into the development of anticancer leads has seen the design of indole and substituted triazole structures. These structures have exhibited potent growth inhibitory action against cancer cell lines and have been analyzed for their interactions with enzymes like SIRT1, demonstrating potential as cancer treatment leads (Panathur et al., 2013).
Corrosion Inhibitors for Mild Steel : Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic mediums. These studies are crucial in understanding how these compounds can protect industrial materials from corrosion (Ma et al., 2017).
Supramolecular Interactions : The supramolecular interactions of 1,2,3-triazoles have been a focus of study, highlighting their diverse applications in supramolecular and coordination chemistry. These interactions are key to understanding their functional capabilities beyond click chemistry (Schulze & Schubert, 2014).
Mechanism of Action
Target of Action
Compounds with a similar 1h-1,2,3-triazole moiety have been reported to interact with various enzymes . The nitrogen atoms in the triazole ring can actively contribute to binding at the active site of these enzymes .
Mode of Action
It’s worth noting that similar compounds have shown to bind to the active sites of their target enzymes . This binding can lead to changes in the enzyme’s activity, potentially altering the biochemical processes in which the enzyme is involved.
Biochemical Pathways
Given that similar compounds have been found to inhibit enzymes , it’s plausible that this compound could affect various biochemical pathways depending on the specific enzymes it targets.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines
properties
IUPAC Name |
2H-triazol-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGIEKHVFVAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


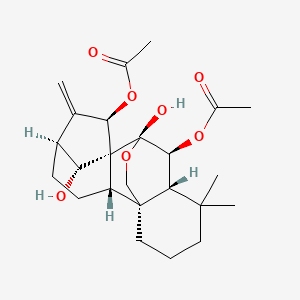
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
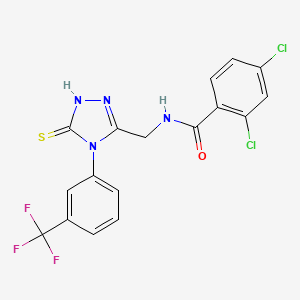
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)
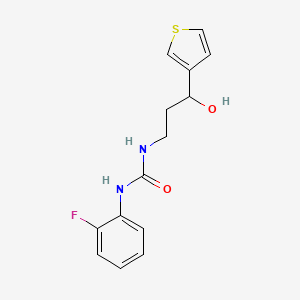

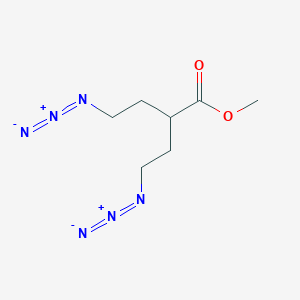
![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)
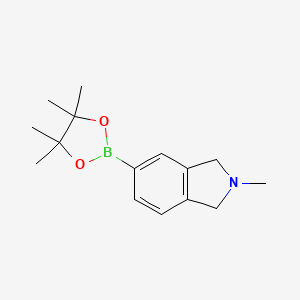

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)